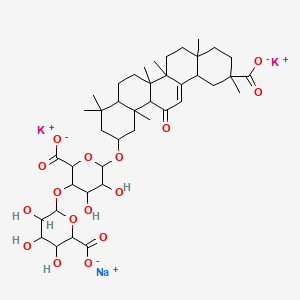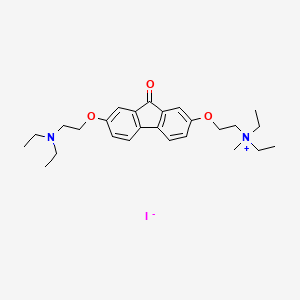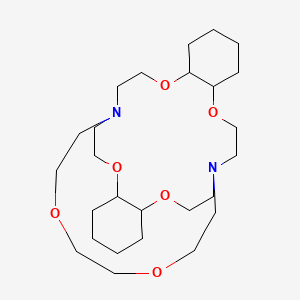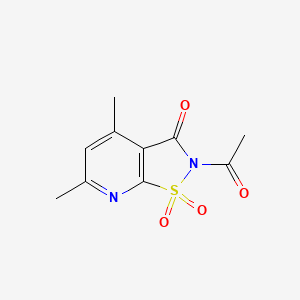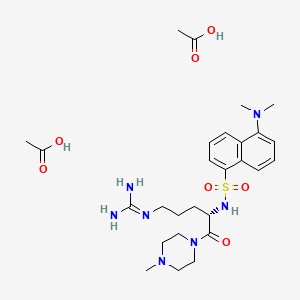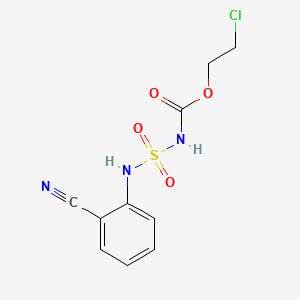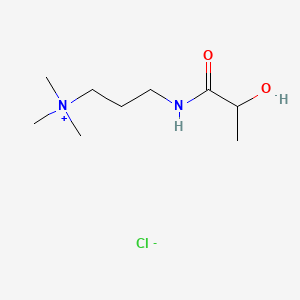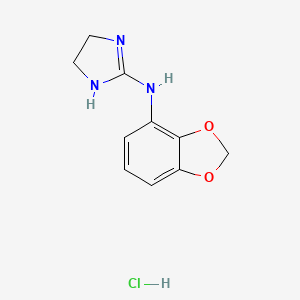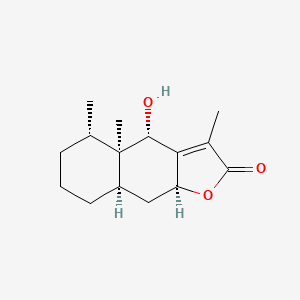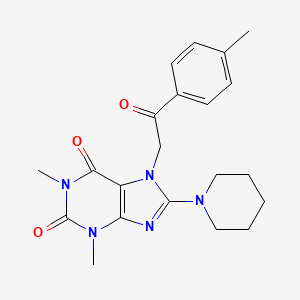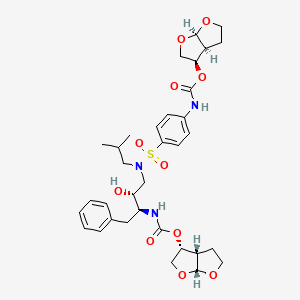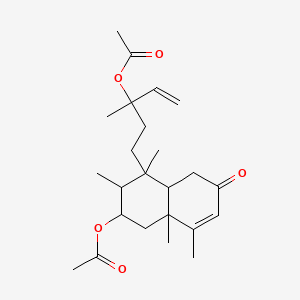
6-(Acetyloxy)-8-(3-(acetyloxy)-3-methyl-4-pentenyl)-4a,5,6,7,8,8a-hexahydro-4,4a,7,8-tetramethyl-2(1H)-naphthalenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Acetyloxy)-8-(3-(acetyloxy)-3-methyl-4-pentenyl)-4a,5,6,7,8,8a-hexahydro-4,4a,7,8-tetramethyl-2(1H)-naphthalenone is a complex organic compound characterized by multiple acetyloxy groups and a naphthalenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Acetyloxy)-8-(3-(acetyloxy)-3-methyl-4-pentenyl)-4a,5,6,7,8,8a-hexahydro-4,4a,7,8-tetramethyl-2(1H)-naphthalenone typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the Naphthalenone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the naphthalenone structure.
Introduction of Acetyloxy Groups: Acetylation reactions are employed to introduce acetyloxy groups at specific positions on the naphthalenone core. This is typically achieved using acetic anhydride in the presence of a catalyst.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Acetyloxy)-8-(3-(acetyloxy)-3-methyl-4-pentenyl)-4a,5,6,7,8,8a-hexahydro-4,4a,7,8-tetramethyl-2(1H)-naphthalenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials, coatings, or as a precursor for specialty chemicals.
Mécanisme D'action
The mechanism by which 6-(Acetyloxy)-8-(3-(acetyloxy)-3-methyl-4-pentenyl)-4a,5,6,7,8,8a-hexahydro-4,4a,7,8-tetramethyl-2(1H)-naphthalenone exerts its effects depends on its interactions with molecular targets. These interactions could involve:
Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, altering their activity.
Pathways Involved: It could modulate signaling pathways, such as those involved in inflammation or cell proliferation, by affecting key molecules within these pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(Acetyloxy)-3-bromo-1-hydroxy-2-cyclohexen-1-yl methyl acetate
- 6-(Acetyloxy)-4-oxo-1,2,3,4-tetrahydrocyclopenta©chromen-7-yl acetate
Uniqueness
6-(Acetyloxy)-8-(3-(acetyloxy)-3-methyl-4-pentenyl)-4a,5,6,7,8,8a-hexahydro-4,4a,7,8-tetramethyl-2(1H)-naphthalenone is unique due to its specific combination of functional groups and the naphthalenone core. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for.
Propriétés
Numéro CAS |
11055-84-8 |
|---|---|
Formule moléculaire |
C24H36O5 |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
[4-(3-acetyloxy-3-methylpent-4-enyl)-3,4,8,8a-tetramethyl-6-oxo-2,3,4a,5-tetrahydro-1H-naphthalen-2-yl] acetate |
InChI |
InChI=1S/C24H36O5/c1-9-22(6,29-18(5)26)10-11-23(7)16(3)20(28-17(4)25)14-24(8)15(2)12-19(27)13-21(23)24/h9,12,16,20-21H,1,10-11,13-14H2,2-8H3 |
Clé InChI |
NGULWIXAWSNSRI-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CC2(C(C1(C)CCC(C)(C=C)OC(=O)C)CC(=O)C=C2C)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


